

JNJ-28583867 side effects in animal models

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Compound of Interest

Compound Name: JNJ-28583867

Cat. No.: B10849625

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JNJ-28583867 Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals working with **JNJ-28583867** in animal models. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Disclaimer: Publicly available information on the comprehensive toxicological side effects of **JNJ-28583867** in animal models is limited. The data presented here is primarily focused on the pharmacological effects observed in preclinical studies. For complete safety and toxicology data, it is recommended to consult any proprietary documentation that may be available from the compound's manufacturer.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-28583867?

JNJ-28583867 is a dual-action compound that functions as a potent and selective histamine H3 receptor antagonist and a serotonin reuptake inhibitor (SERT)[1]. It has a 30-fold higher selectivity for the serotonin transporter over the dopamine and norepinephrine transporters[1].

Q2: What are the expected pharmacological effects of JNJ-28583867 in animal models?

In animal models, **JNJ-28583867** has demonstrated wake-promoting and antidepressant-like activities. In rats, subcutaneous administration of 1-3 mg/kg of **JNJ-28583867** resulted in a dose-dependent increase in time spent awake and a decrease in NREM sleep[1]. The

Troubleshooting & Optimization





compound also produced a potent suppression of REM sleep at doses of 1 mg/kg and higher[1]. In the mouse tail suspension test, oral administration of 3-30 mg/kg of **JNJ-28583867** showed antidepressant-like activity[1].

Q3: What are the known effects of JNJ-28583867 on neurotransmitter levels in the brain?

Subcutaneous administration of **JNJ-28583867** at doses of 0.3 mg/kg and higher significantly increased cortical extracellular levels of serotonin in rats[1]. Smaller increases in the extracellular levels of norepinephrine and dopamine were also observed[1].

Q4: Are there any publicly available data on the traditional toxicological side effects of **JNJ-28583867** in animal models?

Based on publicly available scientific literature, there is a lack of detailed information on the traditional toxicological side effects of **JNJ-28583867** in animal models. Preclinical studies have primarily focused on the compound's intended pharmacological effects. Information regarding organ toxicity, clinical pathology, or mortality at higher doses is not readily available in the public domain.

Troubleshooting Guide

Issue 1: The expected wake-promoting effect is not observed after administration of **JNJ-28583867**.

- Check the dosage and route of administration: The wake-promoting effect has been observed with subcutaneous administration of 1-3 mg/kg in rats[1]. Ensure that the correct dosage and route of administration are being used for the specific animal model.
- Verify compound integrity: Ensure that the compound has been stored correctly and has not degraded.
- Consider the animal model: The response to JNJ-28583867 may vary between different species and strains of animals. The reported effects were observed in Sprague-Dawley rats[1].
- Review the experimental conditions: Factors such as the light-dark cycle, housing conditions, and handling of the animals can influence sleep-wake patterns.



Issue 2: Unexpected behavioral changes are observed in the animals.

- Consider the pharmacological action: JNJ-28583867's mechanism of action as a histamine H3 receptor antagonist and serotonin reuptake inhibitor can lead to various behavioral effects. Increased wakefulness and altered sleep patterns are expected.
- Monitor for signs of serotonin syndrome: Although not reported in the available literature for this specific compound, high doses of serotonin reuptake inhibitors can potentially lead to serotonin syndrome. Monitor animals for symptoms such as tremor, agitation, and hyperthermia.
- Dose-response assessment: If unexpected behaviors are observed, consider performing a
 dose-response study to determine if the effects are dose-dependent.

Quantitative Data Summary

Parameter	Value	Species	Source
Histamine H3 Receptor Binding Affinity (Ki)	10.6 nM	Human	[1]
Serotonin Transporter (SERT) Binding Affinity (Ki)	3.7 nM	Human	[1]
Wake-Promoting Dose (s.c.)	1-3 mg/kg	Rat	[1]
Antidepressant-like Activity Dose (p.o.)	3-30 mg/kg	Mouse	[1]
Oral Bioavailability	32%	Rat	[1]
Half-life (t1/2)	6.9 h	Rat	[1]
Peak Plasma Concentration (Cmax) after 10 mg/kg p.o.	260 ng/ml	Rat	[1]



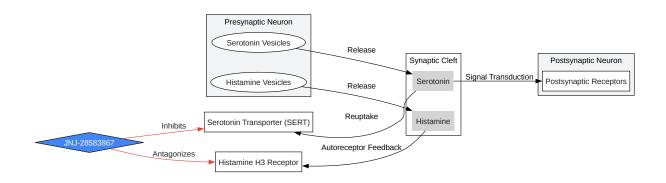
Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Level Assessment

- · Animal Model: Male Sprague-Dawley rats.
- Surgery: Animals are anesthetized and a guide cannula is stereotaxically implanted into the desired brain region (e.g., prefrontal cortex).
- Microdialysis Probe: A microdialysis probe is inserted through the guide cannula.
- Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
- Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of **JNJ-28583867**.
- Analysis: The concentrations of serotonin, dopamine, and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

Visualizations





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Caption: Dual mechanism of action of JNJ-28583867.

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References

- 1. Pharmacological characterization of JNJ-28583867, a histamine H(3) receptor antagonist and serotonin reuptake inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
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